
Ethyl 4-hydroxybutanoate
Overview
Description
Ethyl 4-hydroxybutanoate, also known as ethyl 4-hydroxybutyrate, is an organic compound with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol . It is a clear, colorless liquid with a caramel-like odor. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Ethyl 4-hydroxybutanoate is a chemical compound with the molecular formula C6H12O3 It’s worth noting that similar compounds, such as ®-2-hydroxy-4-phenylbutanoate esters, are key precursors for the production of angiotensin-converting enzyme (ace) inhibitors . These inhibitors are important drugs for preventing the formation of angiotensin II and lowering blood pressure .
Mode of Action
It’s known that similar compounds, such as ethyl esters, can undergo bioreductive processes . These processes involve enzymatic reactions that can lead to the production of bioactive compounds .
Biochemical Pathways
Similar compounds are known to be involved in the synthesis of bioactive compounds through various biochemical pathways .
Result of Action
Similar compounds are known to be key precursors in the production of bioactive compounds, such as ace inhibitors . These inhibitors can prevent the formation of angiotensin II and lower blood pressure .
Action Environment
It’s worth noting that the synthesis and action of similar compounds can be influenced by various factors, including temperature, ph, and the presence of specific enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-hydroxybutanoate can be synthesized through the esterification of 4-hydroxybutanoic acid with ethanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants with a strong acid such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, this compound is produced by the reaction of gamma-butyrolactone with ethanol under acidic conditions . This method is preferred due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-hydroxybutanoic acid.
Reduction: It can be reduced to form 4-hydroxybutanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-hydroxybutanoic acid.
Reduction: 4-hydroxybutanol.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is employed in the production of flavors, fragrances, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 4-hydroxybutanoate can be compared with other similar compounds such as:
Ethyl 3-hydroxybutanoate: This compound has a similar structure but differs in the position of the hydroxyl group, leading to different chemical properties and reactivity.
Ethyl 4-chloro-3-hydroxybutanoate: This compound contains a chlorine atom, which significantly alters its chemical behavior and applications.
Uniqueness: this compound is unique due to its specific hydroxyl and ester functional groups, which confer distinct reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
ethyl 4-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-9-6(8)4-3-5-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPJVXQBVHCUCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326810 | |
| Record name | ethyl 4-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
999-10-0 | |
| Record name | ethyl 4-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does fermentation temperature play in the production of ethyl 4-hydroxybutanoate in apple wine?
A1: Research suggests that fermentation temperature significantly influences the concentration of this compound in apple wine. In a study focusing on the impact of fermentation temperature on aroma compounds, researchers observed a unique trend with this compound. While most other key aroma compounds peaked at 20°C and then decreased at higher temperatures, the concentration of this compound continued to increase even as temperatures rose from 20°C to 26°C. [] This suggests a distinct metabolic pathway influenced by temperature in the production of this specific compound.
Q2: Beyond apple wine, in what other fermented beverages has this compound been identified as a key aroma component?
A2: Analysis of ciders produced from Shaanxi (China) Fuji apples identified this compound as one of the key aroma components contributing to the overall sensory experience. [] This highlights the compound's presence and potential importance in diverse fruit-based alcoholic beverages.
Q3: Is this compound found in fermented beverages other than fruit-based ones?
A3: Yes, analysis of the flavor profile of tomato wine after distillation revealed this compound as one of the three primary volatile compounds, constituting 2.81% of the total detected composition. [] This finding indicates a broader presence of this compound in fermented products beyond just fruit wines and ciders.
Q4: Can enzymatic treatments during winemaking affect the levels of this compound?
A4: While the provided research [] doesn't directly measure this compound levels, it highlights the significant influence of enzyme treatments (pectinases and β-glycosidases) on the overall aroma profile of white wines. It's plausible that these treatments could indirectly impact this compound production by altering the availability of precursor molecules or influencing yeast metabolism during fermentation. Further research would be needed to confirm any direct correlation.
Q5: Beyond its presence in beverages, is this compound relevant in other chemical processes?
A5: Yes, this compound is a key intermediate in the hydrogenation of γ-butyrolactone to 1,4-butanediol. Research has explored using CuCo/TiO2 bimetallic catalysts for this reaction, demonstrating the production of this compound as a major product when the reaction is carried out in ethanol. [] This highlights the compound's significance beyond just flavor and aroma applications.
Q6: Has the metabolism of this compound been studied in any organisms?
A6: Research has investigated the metabolic fate of this compound in Saccharomyces fermentati, a yeast species often found in sherry production. This study revealed that when grown as a film on a simulated sherry medium, S. fermentati metabolized this compound into diethyl succinate, 4-hydroxybutanoic acid lactone, and 4-hydroxybutanoic acid. [] This provides insight into the potential breakdown pathways of this compound in biological systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









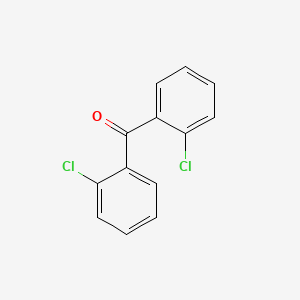
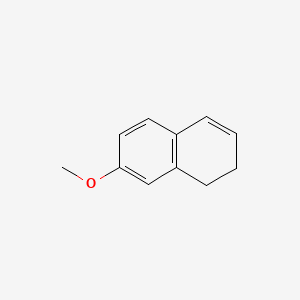
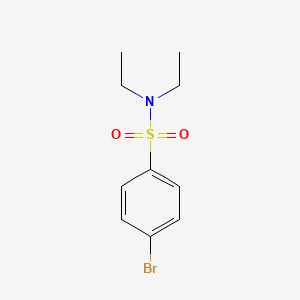
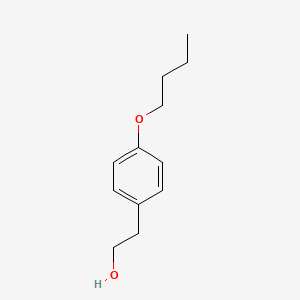

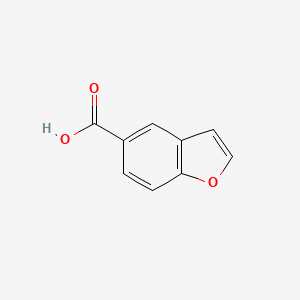
![4,6-Dimethylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B1330694.png)
